molecular formula C17H16N2O2 B2798753 2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide CAS No. 146495-19-4

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide

Cat. No.: B2798753
CAS No.: 146495-19-4
M. Wt: 280.327
InChI Key: OEDDQQBCXQOMRR-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a methoxyphenyl group (-OCH₃), and a phenyl group (-C₆H₅) attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of cyanoacetic acid derivatives with substituted aromatic amines. For instance, the reaction of cyanoacetic acid with 4-methoxyaniline and phenyl isocyanate under controlled conditions can yield the desired compound . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave irradiation and biocatalysis .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-10,14H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDDQQBCXQOMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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